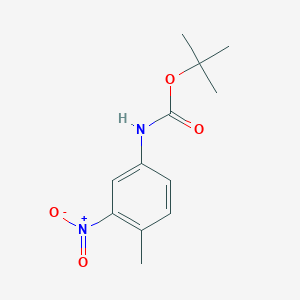

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Descripción general

Descripción

tert-Butyl (4-methyl-3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 4-methyl-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position undergoes selective reduction to yield aromatic amines, a critical step in synthesizing bioactive intermediates.

Conditions :

-

Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, ethyl acetate, 16 hours .

-

Alternative methods : Fe/HCl or SnCl₂/HCl systems under reflux .

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| tert-Butyl (4-methyl-3-nitrophenyl)carbamate | tert-Butyl (3-amino-4-methylphenyl)carbamate | 95 | H₂, Pd/C, EtOAc |

The resulting amine serves as a precursor for further functionalization, such as acylation or coupling reactions .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate 4-methyl-3-nitroaniline, enabling access to unprotected aniline derivatives.

Conditions :

-

Acidic hydrolysis : 4 M HCl in dioxane, room temperature, 2 hours .

-

Thermal cleavage : Heating above 150°C in polar aprotic solvents .

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | 4-Methyl-3-nitroaniline | 85 | 4 M HCl, dioxane |

This reaction is pivotal for deprotection strategies in multistep syntheses .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position, while the methyl group weakly activates ortho/para positions. Competitive substitution patterns are observed under controlled conditions.

Example :

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl (4-methyl-3-nitro-5-bromophenyl)carbamate | 60 | Br₂, FeBr₃, DCM |

The nitro group’s deactivating effect limits reactivity, necessitating strong electrophiles or elevated temperatures .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution at positions ortho and para to itself, though reactivity is moderate due to steric and electronic effects.

Example :

-

Methoxylation : NaOMe, CuI, DMF, 100°C, 24 hours.

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl (4-methyl-3-nitro-2-methoxyphenyl)carbamate | 45 | NaOMe, CuI, DMF |

Coupling Reactions

The deprotected amine (from nitro reduction) participates in palladium-catalyzed cross-couplings or acylations.

Example :

-

Suzuki coupling : tert-Butyl (3-amino-4-methylphenyl)carbamate + arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | tert-Butyl (3-amino-4-methylphenyl)carbamate | tert-Butyl 2-(benzamido)-4-methylphenylcarbamate | 88 |

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 200°C without decomposition byproducts .

-

pH sensitivity : Stable in neutral/basic conditions; hydrolyzes rapidly in acidic media .

This compound’s versatility in reduction, functionalization, and coupling reactions underscores its value in synthesizing complex aromatic amines and pharmaceutical intermediates. Further studies exploring photochemical or enzymatic modifications could expand its utility in green chemistry applications.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl (4-methyl-3-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission.

Medicine: this compound has potential applications in medicinal chemistry as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties contribute to the durability and stability of the final products.

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-methyl-3-nitrophenyl)carbamate involves the interaction of its carbamate moiety with target enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction is particularly relevant in the context of enzyme inhibitors used in pharmaceuticals.

Comparación Con Compuestos Similares

- tert-Butyl (3-methyl-4-nitrophenyl)carbamate

- tert-Butyl (4-nitrophenyl)carbamate

- tert-Butyl (3-nitrophenyl)carbamate

Comparison: tert-Butyl (4-methyl-3-nitrophenyl)carbamate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity.

Actividad Biológica

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitro-substituted aromatic ring, and a carbamate moiety. These structural elements contribute to its lipophilicity and reactivity, enhancing its biological activity compared to simpler carbamate derivatives.

| Component | Description |

|---|---|

| Tert-butyl group | Increases lipophilicity |

| Nitro group | Enhances reactivity due to electron-withdrawing effects |

| Carbamate moiety | Involved in enzyme interactions |

The biological activity of this compound primarily involves its interaction with various enzymes. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to modulation or inhibition of their activity. This mechanism is particularly relevant in the context of neurotransmission, where carbamate derivatives are studied for their effects on enzyme activity related to neurotransmitter regulation.

Biological Applications

- Enzyme Inhibition : The compound has been used to investigate the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission. It acts as a potential inhibitor for certain enzymes, providing insights into the modulation of neurotransmitter levels.

- Prodrug Potential : this compound may function as a prodrug. The hydrolysis of the carbamate moiety in vivo can release active drug components, offering controlled release mechanisms that enhance therapeutic efficacy .

- Medicinal Chemistry : Its structural characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity allows for the development of more complex molecules with targeted biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study highlighted its role as a prodrug for resveratrol, demonstrating that after oral administration, the concentration of the prodrug remained stable in blood for several hours, indicating effective absorption and potential therapeutic benefits .

- Research on similar carbamates has shown that modifications to the nitro group can significantly alter the potency and selectivity of enzyme inhibition, suggesting that this compound could be optimized further for specific therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZZRHITGOKJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596828 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630410-29-6 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.